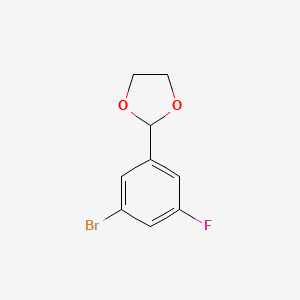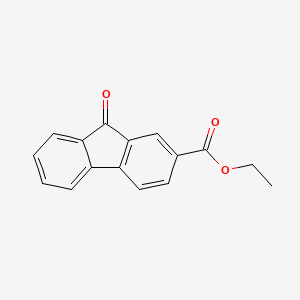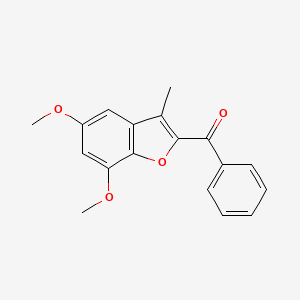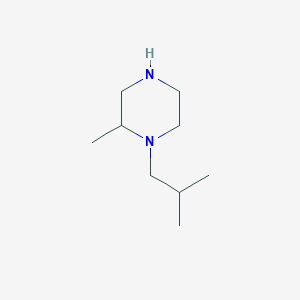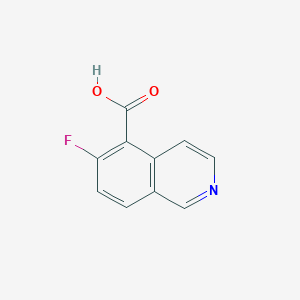
6-Fluoroisoquinoline-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoroisoquinoline-5-carboxylic acid is a chemical compound that belongs to the class of organic compounds known as fluoroquinolones . It is characterized by the presence of a carboxyl functional group (-COOH), which is a combination of a carbonyl group (-C=O) and a hydroxyl group (-OH) bonded to the same carbon atom .
Synthesis Analysis
The synthesis of fluoroquinolones, including this compound, involves various synthetic approaches to the quinolone system, as well as all kinds of structural modifications by incorporating substituents into different positions or by means of annelation . The synthesis of 2-phenylsubstituted fluoroquinolones has been developed, and 6-fluoro-quinolon-2-carboxylic acids have been obtained by cyclization of the corresponding 2-aminosubstituted 3-pentafluorobenzoyl acrylic acids .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C10H6FNO2/c11-7-3-6-5-12-2-1-8 (6)9 (4-7)10 (13)14/h1-5H, (H,13,14) . This indicates that the compound consists of 10 carbon atoms, 6 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms . Chemical Reactions Analysis
Carboxylic acids, such as this compound, react with bases to form ionic salts . They can also be reduced to produce alcohols through the process of hydrogenation .Applications De Recherche Scientifique
Fluorogenic Labeling Reagents
One notable application of fluoroisoquinoline derivatives is in the field of biomedical analysis as fluorogenic labeling reagents. A study by Hirano et al. (2004) introduced a novel fluorophore, 6-methoxy-4-quinolone (6-MOQ), derived from 5-methoxyindole-3-acetic acid, which exhibits strong fluorescence in a wide pH range in aqueous media. This compound demonstrates high stability against light and heat, making it an excellent candidate for fluorescent labeling in the determination of carboxylic acids. The fluorescence intensity of this compound is minimally affected by changes in medium pH, showcasing strong fluorescence from pH 2.0 to 11.0, which is a valuable characteristic for biomedical applications (Hirano et al., 2004).
Antimicrobial Agents
Research by Hayashi et al. (2002) delves into the antimicrobial potential of 6-fluoroisoquinoline-5-carboxylic acid derivatives, particularly focusing on their effectiveness against Gram-positive and Gram-negative bacteria, including strains resistant to quinolones. The study synthesized and evaluated various 1-cyclopropyl-7-(5-isoindolinyl)-4-oxoquinoline-3-carboxylic acids, revealing significant antibacterial activity, comparable to that of leading fluoroquinolones. This research underscores the potential of fluoroisoquinoline derivatives in addressing antibiotic resistance, a growing concern in the medical community (Hayashi et al., 2002).
Immunosuppressants
Another significant application of 6-fluoroisoquinoline derivatives is in the synthesis of novel immunosuppressants, as explored by Chujo et al. (2001). Their study reports on synthetic routes to a compound identified as KF20444, a promising immunosuppressant. The synthesis involves a key intramolecular Friedel-Crafts reaction, showcasing the compound's potential in immune regulation and its application in transplant medicine and autoimmune diseases (Chujo et al., 2001).
Antituberculosis Agents
Senthilkumar et al. (2008) synthesized a series of 6-fluoro-7-(substituted secondary amino)-8-methoxy-4-oxoquinoline-3-carboxylic acids, evaluating their antimycobacterial activities. Their findings highlight the potential of these compounds in combating Mycobacterium tuberculosis, including multidrug-resistant strains. This research signifies an important step towards developing new antituberculosis agents in response to the global challenge of tuberculosis and drug resistance (Senthilkumar et al., 2008).
Mécanisme D'action
Propriétés
IUPAC Name |
6-fluoroisoquinoline-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-8-2-1-6-5-12-4-3-7(6)9(8)10(13)14/h1-5H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMXKGQNRDECEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=NC=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
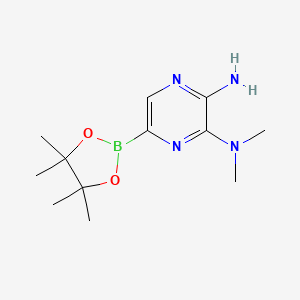
![3-Methyl-2,3-dihydro-1H-Pyrrolo[2,3-b]pyridine-5-boronic acid pinacol ester](/img/structure/B6416368.png)

![[1-(1,3-Thiazol-2-YL)propyl]amine dihydrochloride](/img/structure/B6416380.png)
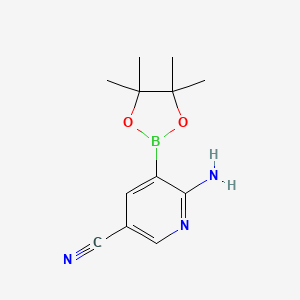

![{2-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate](/img/structure/B6416390.png)



